N-benzyl-1,5-dimethylpyrazol-4-amine;hydrochloride
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Overview
Description
N-benzyl-1,5-dimethylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves the reaction of 1,5-dimethylpyrazole with benzylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic
Properties
CAS No. |
1855937-75-5 |
---|---|
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
N-benzyl-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-10-12(9-14-15(10)2)13-8-11-6-4-3-5-7-11;/h3-7,9,13H,8H2,1-2H3;1H |
InChI Key |
LWQWQEXYBGFSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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